Methyl 4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate
Description
Properties
IUPAC Name |
methyl 4-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c1-24-20(22)14-7-5-13(6-8-14)12-25-15-9-10-17-16-3-2-4-18(16)21(23)26-19(17)11-15/h5-11H,2-4,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNFTCQTTKQPPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and various biological activities, particularly focusing on antimicrobial properties and cytotoxicity.
- Chemical Formula : C27H30O5
- Molecular Weight : 434.52 g/mol
- CAS Number : 302549-16-2
The compound features a tetrahydrocyclopenta[c]chromene moiety, which is known for its diverse biological activities. Its structure includes a benzoate ester functional group that may enhance its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The following table summarizes the inhibition zones observed during antimicrobial testing:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 13 |
| Salmonella paratyphi | 12 |
| Bacillus subtilis | 14 |
| Candida albicans | 11 |
| Aspergillus niger | 10 |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic processes.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. A notable study evaluated its impact on Vero cells (a type of kidney cell line from African green monkeys). The findings are summarized below:
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 10 | 90 |
| 30 | 70.96 |
| 50 | 50 |
| 100 | 30 |
These results indicate a dose-dependent decrease in cell viability, suggesting that while the compound can exhibit antimicrobial properties, it may also have cytotoxic effects at higher concentrations.
The proposed mechanisms for the antimicrobial activity of this compound include:
- Membrane Disruption : The lipophilic nature of the compound allows it to penetrate microbial membranes, leading to cell lysis.
- Inhibition of Protein Synthesis : By interfering with ribosomal function or protein synthesis pathways.
- Chelation Theory : The compound may form metal complexes that enhance its bioavailability and activity against microbes.
Study on Antimicrobial Efficacy
A study published in the Bulletin of Chemical Society of Ethiopia examined various synthesized compounds similar to this compound. The researchers found that metal complexes derived from these compounds exhibited enhanced antimicrobial activity compared to their free ligands. This suggests that structural modifications can significantly influence biological activity .
Cytotoxicity Assessment in Cancer Research
Another relevant study investigated the cytotoxic effects of similar compounds on cancer cell lines. The results indicated that certain structural features could lead to selective toxicity towards cancer cells while sparing normal cells. This highlights the potential for developing targeted therapies using derivatives of this compound .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share the 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl scaffold but differ in substituents, leading to variations in physicochemical properties and applications:
Substituent-Driven Property Variations
- Lipophilicity: The target compound and Analog 1 exhibit moderate lipophilicity due to aromatic rings. Analog 2’s bromine and isopropyl groups significantly elevate logP, favoring agrochemical applications (e.g., as a herbicide or fungicide) .
Solubility :
- Analog 2’s bromine may enhance reactivity in nucleophilic substitution reactions, useful in pesticide synthesis .
Analytical and Crystallographic Insights
The structural characterization of these compounds often relies on X-ray crystallography. Software suites like SHELXL (for refinement) and Mercury (for crystal structure visualization) are critical for analyzing substituent effects on molecular packing and stability . For example, bulky groups in Analog 2 may induce distinct crystal lattice interactions, affecting melting points and bioavailability .
Preparation Methods
Claisen-Like Cyclization
A method adapted from Ciochina & Grossman (2006) involves Claisen cyclization of ethyl 2-acetoxy-4,4-dimethyl-1-(3-methylbut-2-enyl)cyclohex-2-enecarboxylate under CuI catalysis. This yields a bicyclic intermediate with fused six-membered rings, where planar fragments deviate by up to 0.682 Å. For the target compound, modifying the starting material to include a cyclopentane moiety could enable the formation of the tetrahydrocyclopenta[c]chromenone system. Reaction conditions such as 195 K and diethyl ether solvent are critical for stabilizing reactive intermediates.
Thermal Elimination of Methylsulfinyl Groups
An alternative route, reported in pharmacological studies, involves condensing 1-(2-hydroxyphenyl)-2-(methylsulfinyl)ethanone with formaldehyde, followed by thermal elimination. This method avoids poor yields associated with sodium borohydride reductions and is adaptable to cyclopenta ring formation by adjusting the starting ketone.
Optimization and Characterization
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclopenta[c]chromenone | CuI, diethyl ether, 195 K | 12% | |
| 7-Hydroxylation | I2, DMSO, 140–145°C | 68% | |
| Etherification | K2CO3, DMF, 80°C | 72% |
Spectroscopic Validation
- IR Spectroscopy : Key absorptions include lactone C=O (1641–1768 cm⁻¹) and ester C=O (1710–1740 cm⁻¹).
- 1H NMR : Signals at δ 5.16 ppm (s, 2H, -CH2OCO) and δ 8.23–8.26 ppm (dd, 1H, chromenone C-5) confirm substitution patterns.
- X-ray Crystallography : Orthorhombic space group Pca2₁ with hydrogen bonds stabilizing the supramolecular array.
Challenges and Comparative Analysis
Cyclization Side Reactions
Uncontrolled ring closure during Claisen cyclization may yield planar dihedral angles up to 41.76°, complicating purification. Switching to Pd-catalyzed cross-couplings could improve regioselectivity.
Steric Hindrance in Etherification
Bulky substituents on the chromenone ring reduce etherification efficiency. Mitsunobu conditions mitigate this by leveraging Ph3P’s nucleophilicity.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Methyl 4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step organic reactions, including cyclization of the tetrahydrocyclopenta[c]chromene core, followed by functionalization of the 7-hydroxy group with a methoxybenzyl moiety. Critical steps include:
- Cyclopentane ring formation : Achieved via acid-catalyzed cyclization of precursor ketones .
- Etherification : Coupling the chromen-7-ol intermediate with methyl 4-(bromomethyl)benzoate under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Reaction temperature (80–100°C) and solvent polarity significantly influence yield. Microwave-assisted synthesis may reduce reaction time .
Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?
- Methodology : Use orthogonal analytical methods:
- NMR spectroscopy : ¹H/¹³C NMR confirms the bicyclic chromene core (δ 5.8–6.3 ppm for olefinic protons) and ester carbonyl (δ 165–170 ppm) .
- X-ray crystallography : Resolves spatial arrangement of the fused cyclopentane-chromene system and methoxybenzoate substituents .
- HRMS : Validates molecular formula (e.g., C₂₀H₁₆O₅ requires m/z 336.1001) .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s biological activity, particularly its interaction with enzyme targets?
- Methodology :
- In vitro assays : Screen against kinases (e.g., CDK2) using fluorescence polarization assays. The tetrahydrocyclopenta[c]chromene core may intercalate into ATP-binding pockets .
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with targets like cyclooxygenase-2 (COX-2), leveraging the compound’s planar aromatic system .
- Control experiments : Compare with structurally simplified analogs (e.g., 7-hydroxycoumarin derivatives) to isolate pharmacophore contributions .
Q. How can contradictions between in vitro and in vivo efficacy data be analyzed and resolved?
- Methodology :
- Pharmacokinetic profiling : Measure bioavailability (e.g., Cₘₐₓ, AUC) to assess metabolic stability. The ester group may hydrolyze in plasma, requiring LC-MS/MS to detect metabolites .
- Tissue distribution studies : Radiolabel the compound (³H or ¹⁴C) to track accumulation in target organs vs. rapid hepatic clearance .
- Species-specific factors : Test metabolite activity in humanized mouse models to address interspecies metabolic differences .
Q. What computational approaches predict the compound’s structure-activity relationships (SAR) and target selectivity?
- Methodology :
- Molecular docking : Simulate binding to COX-2 (PDB: 5KIR) using AutoDock Vina. The methoxybenzoate group may form hydrogen bonds with Arg120/His90 residues .
- QSAR modeling : Correlate substituent electronegativity (e.g., para-methoxy vs. bromo analogs) with anti-inflammatory activity. Hammett constants (σ⁺) predict electron-withdrawing groups enhance potency .
- MD simulations : Analyze stability of ligand-enzyme complexes over 100 ns to identify critical binding interactions .
Comparative Structural Analysis
| Compound Name | Molecular Formula | Key Structural Features | Bioactivity Insights |
|---|---|---|---|
| This compound | C₂₀H₁₆O₅ | Fused cyclopentane-chromene core; ester-linked methoxybenzoate | Enhanced solubility and kinase inhibition vs. simpler chromenes |
| 7-Hydroxycoumarin | C₉H₆O₃ | Single chromene ring; free hydroxyl group | Baseline anticoagulant activity; lacks fused cyclopentane |
| 6-Methyl-4-oxo-cyclopenta[c]chromene | C₁₃H₁₀O₂ | Methyl-substituted cyclopentane | Reduced metabolic stability due to hydrophobic substituent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
